Cas no 1227585-09-2 (5-Methoxy-6-(pyridin-4-yl)picolinaldehyde)

5-Methoxy-6-(pyridin-4-yl)picolinaldehyde 化学的及び物理的性質
名前と識別子
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- 5-methoxy-6-(pyridin-4-yl)picolinaldehyde
- 5-Methoxy-6-(pyridin-4-yl)picolinaldehyde
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- インチ: 1S/C12H10N2O2/c1-16-11-3-2-10(8-15)14-12(11)9-4-6-13-7-5-9/h2-8H,1H3
- InChIKey: LAORDLJKVOALAM-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=C(C=O)N=C1C1C=CN=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 229
- トポロジー分子極性表面積: 52.1
- 疎水性パラメータ計算基準値(XlogP): 1.2
5-Methoxy-6-(pyridin-4-yl)picolinaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024007642-250mg |
5-Methoxy-6-(pyridin-4-yl)picolinaldehyde |
1227585-09-2 | 97% | 250mg |
$693.60 | 2023-09-03 | |
Alichem | A024007642-1g |
5-Methoxy-6-(pyridin-4-yl)picolinaldehyde |
1227585-09-2 | 97% | 1g |
$1780.80 | 2023-09-03 | |
Alichem | A024007642-500mg |
5-Methoxy-6-(pyridin-4-yl)picolinaldehyde |
1227585-09-2 | 97% | 500mg |
$1019.20 | 2023-09-03 |
5-Methoxy-6-(pyridin-4-yl)picolinaldehyde 関連文献
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
5-Methoxy-6-(pyridin-4-yl)picolinaldehydeに関する追加情報
Introduction to 5-Methoxy-6-(pyridin-4-yl)picolinaldehyde (CAS No. 1227585-09-2)
5-Methoxy-6-(pyridin-4-yl)picolinaldehyde (CAS No. 1227585-09-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 5-Methoxy-6-(pyridin-4-yl)picolinaldehyde consists of a pyridine ring and a methoxy group attached to a picolinaldehyde framework. This combination of functional groups imparts distinct chemical and biological properties, making it an attractive candidate for further investigation. The methoxy group enhances the compound's solubility and stability, while the pyridine ring contributes to its reactivity and bioavailability.
Recent studies have explored the pharmacological properties of 5-Methoxy-6-(pyridin-4-yl)picolinaldehyde. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The researchers found that the compound effectively binds to the active site of the enzyme, thereby disrupting its function and potentially slowing disease progression.
In addition to its enzymatic inhibition properties, 5-Methoxy-6-(pyridin-4-yl)picolinaldehyde has also been investigated for its anti-inflammatory effects. Inflammatory responses are central to many chronic diseases, including arthritis and cardiovascular disorders. A recent study published in the Inflammation Research journal demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
The synthetic accessibility of 5-Methoxy-6-(pyridin-4-yl)picolinaldehyde is another factor contributing to its appeal in pharmaceutical research. Several synthetic routes have been developed to produce this compound efficiently and cost-effectively. One such method involves the condensation of 4-pyridinecarboxaldehyde with 3-methoxysalicylaldehyde, followed by a series of chemical transformations. This synthetic pathway allows for easy modification of the molecule, enabling researchers to explore a wide range of derivatives with enhanced biological activities.
The safety profile of 5-Methoxy-6-(pyridin-4-yl)picolinaldehyde is also an important consideration in its development as a therapeutic agent. Preclinical studies have shown that this compound exhibits low toxicity and good tolerability at therapeutic doses. These findings are crucial for advancing the compound into clinical trials, where its efficacy and safety can be further evaluated in human subjects.
In conclusion, 5-Methoxy-6-(pyridin-4-yl)picolinaldehyde (CAS No. 1227585-09-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its potential therapeutic effects, makes it an exciting candidate for further investigation. As research continues to uncover new insights into its properties and mechanisms of action, this compound may play a significant role in the development of novel treatments for various diseases.
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